![molecular formula C9H15ClN2O3S B1441700 [5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride CAS No. 1241675-86-4](/img/structure/B1441700.png)
[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride
Overview
Description
“[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride” is a biochemical used for proteomics research . It has a CAS Number of 1241675-86-4 and a molecular weight of 266.75 . The IUPAC name is [5- (1-pyrrolidinylsulfonyl)-2-furyl]methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O3S.ClH/c10-7-8-3-4-9 (14-8)15 (12,13)11-5-1-2-6-11;/h3-4H,1-2,5-7,10H2;1H . This indicates the molecular structure of the compound.Scientific Research Applications
COX Inhibition
The compound’s ability to fit well into the active sites of COX-1 and COX-2, as shown in docking studies, suggests its potential as a COX inhibitor . This application is relevant for pain and inflammation management, as COX enzymes are involved in the synthesis of prostaglandins, which mediate pain and inflammation.
5-LOX Inhibition
Similarly, the high binding affinity for 5-LOX indicates the compound’s potential as a 5-LOX inhibitor . Since 5-LOX is involved in the production of leukotrienes, which contribute to inflammatory and allergic responses, inhibitors can be useful in treating asthma and allergic conditions.
Drug Design and Stereochemistry
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can have different biological profiles due to their binding modes to enantioselective proteins. This application is crucial in drug design, where the spatial orientation of substituents can lead to more effective and selective drug candidates .
Safety And Hazards
properties
IUPAC Name |
(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S.ClH/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11;/h3-4H,1-2,5-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGWOLPSCUCMQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride | |
CAS RN |
1241675-86-4 | |
Record name | 2-Furanmethanamine, 5-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1241675-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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